molecular formula C11H14O2 B8751141 Biphenyl-4,4'-dicarboxylic acid

Biphenyl-4,4'-dicarboxylic acid

Cat. No.: B8751141
M. Wt: 178.23 g/mol
InChI Key: UFDZOCDZIJSGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl-4,4'-dicarboxylic acid is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of acetophenone, characterized by the presence of a hydroxy group and an isopropyl group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenyl-4,4'-dicarboxylic acid can be synthesized through a multi-step reaction starting from 2-Hydroxy-3-isopropylbenzoic acid. The process involves the following steps :

  • Dissolve 2-Hydroxy-3-isopropylbenzoic acid in tetrahydrofuran and chill to -75°C.
  • Add methyllithium in diethyl ether and stir overnight at ambient temperature.
  • Quench the mixture with methanol, concentrate under reduced pressure, and add ethyl acetate.
  • Wash the mixture with hydrochloric acid, water, and brine, then dry over anhydrous sodium sulfate.
  • Filter and concentrate under reduced pressure to obtain the crude product.
  • Purify the product through chromatography on silica gel.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Biphenyl-4,4'-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Biphenyl-4,4'-dicarboxylic acid has several applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Biphenyl-4,4'-dicarboxylic acid involves its interaction with molecular targets and pathways . The compound can undergo electrophilic aromatic substitution, where an electrophile attacks the aromatic ring, forming a cationic intermediate. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substitution product.

Comparison with Similar Compounds

  • 1-(2-Hydroxyphenyl)ethanone
  • 1-(3-Hydroxyphenyl)ethanone
  • 1-(4-Hydroxyphenyl)ethanone

Uniqueness: Biphenyl-4,4'-dicarboxylic acid is unique due to the presence of both a hydroxy group and an isopropyl group on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-hydroxy-3-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C11H14O2/c1-7(2)9-5-4-6-10(8(3)12)11(9)13/h4-7,13H,1-3H3

InChI Key

UFDZOCDZIJSGPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxy-3-isopropylbenzoic acid (Aldrich, 4.0 g, 22.2 mmol) was dissolved in tetrahydrofuran (20 mL), chilled to −75° C., and methyllithium (1.6M in diethyl ether, 42 mL, 66.6 mmol) was added. The mixture stirred overnight at ambient temperature. The mixture was quenched with methanol (50 mL), concentrate under reduced pressure, and ethyl acetate (200 mL) was added. The mixture was washed with 1N hydrochloric acid (200 mL), water (200 mL), and brine and the organic layer was dried over anhydrous sodium sulfate, filtered and concentrate under reduced pressure. The residue was chromatographed on silica gel eluting with 0-to-30% ethyl acetate in hexane to afford the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 1.23 (d, 6H), 2.64 (s, 3H), 3.39 (m, 1H), 6.87 (t, 1H), 7.41 (dd, 1H), 7.59 (dd, 1H), 12.69 (s, 1H). MS (DCI) m/z 179.07 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two

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